molecular formula C26H29N3O7S2 B11626577 N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide

N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide

Cat. No.: B11626577
M. Wt: 559.7 g/mol
InChI Key: DOHVYMNXTRIYSS-UHFFFAOYSA-N
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Description

N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound with a molecular formula of C24H24N2O4S2. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and an acetamide moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the acylation of the intermediate with an appropriate acetamide derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The morpholine ring may enhance the compound’s binding affinity to certain receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C26H29N3O7S2

Molecular Weight

559.7 g/mol

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C26H29N3O7S2/c1-2-36-23-10-14-25(15-11-23)38(33,34)29(22-6-4-3-5-7-22)20-26(30)27-21-8-12-24(13-9-21)37(31,32)28-16-18-35-19-17-28/h3-15H,2,16-20H2,1H3,(H,27,30)

InChI Key

DOHVYMNXTRIYSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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